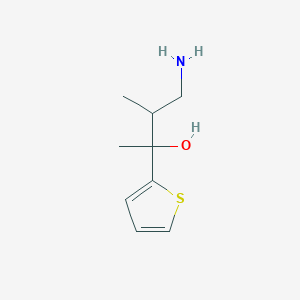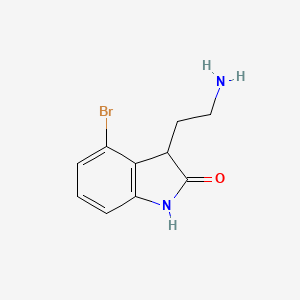
3-(2-aminoethyl)-4-bromo-2,3-dihydro-1H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-aminoethyl)-4-bromo-2,3-dihydro-1H-indol-2-one is a compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-4-bromo-2,3-dihydro-1H-indol-2-one typically involves the bromination of an indole derivative followed by the introduction of an aminoethyl group. One common method involves the bromination of 2,3-dihydro-1H-indol-2-one using bromine or a brominating agent under controlled conditions. The resulting 4-bromo-2,3-dihydro-1H-indol-2-one is then reacted with an appropriate aminoethylating agent, such as 2-aminoethyl chloride, in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-(2-aminoethyl)-4-bromo-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the bromine position .
科学研究应用
3-(2-aminoethyl)-4-bromo-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials and chemical processes .
作用机制
The mechanism of action of 3-(2-aminoethyl)-4-bromo-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act on serotonin receptors, influencing neurotransmission and related physiological processes .
相似化合物的比较
Similar Compounds
Tryptamine: Shares a similar indole structure and aminoethyl side chain.
Serotonin: A neurotransmitter with a similar indole backbone.
Melatonin: Another indole derivative with biological activity.
Uniqueness
3-(2-aminoethyl)-4-bromo-2,3-dihydro-1H-indol-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other indole derivatives and contributes to its specific properties and applications .
属性
分子式 |
C10H11BrN2O |
|---|---|
分子量 |
255.11 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-4-bromo-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11BrN2O/c11-7-2-1-3-8-9(7)6(4-5-12)10(14)13-8/h1-3,6H,4-5,12H2,(H,13,14) |
InChI 键 |
HGRKYELEOWPMID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(C(=O)N2)CCN)C(=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






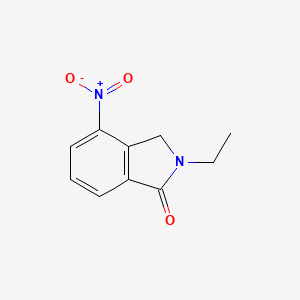
![4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13197265.png)
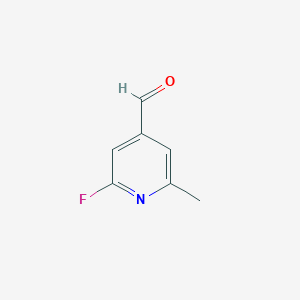
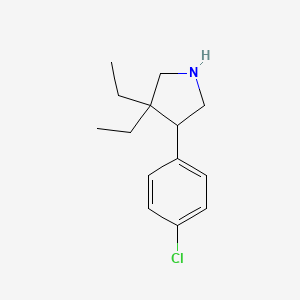
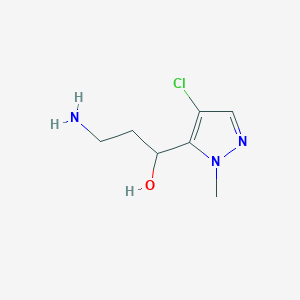
![3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197282.png)
![Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13197283.png)
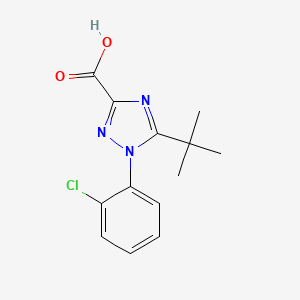
![Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13197308.png)
